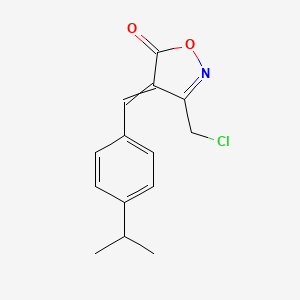

(4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)isoxazol-5(4H)-one

CAS No.:

Cat. No.: VC15729416

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClNO2 |

|---|---|

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | ZSPRQLGHBLEWMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a five-membered isoxazole ring fused with a 4-isopropylbenzylidene group at the 4-position and a chloromethyl substituent at the 3-position. The (4E) configuration indicates the trans spatial arrangement of the benzylidene moiety relative to the isoxazole oxygen.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (4E)-3-(Chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |

| Molecular Formula | C₁₄H₁₄ClNO₂ |

| Molecular Weight | 263.72 g/mol |

| SMILES Notation | CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |

| InChI Key | ZSPRQLGHBLEWMC-KPKJPENVSA-N |

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions, while the benzylidene moiety contributes to π-π interactions in biological systems.

Synthesis and Characterization

Conventional Synthesis Routes

The compound is synthesized via a two-step process:

-

Condensation: 4-Isopropylacetophenone reacts with hydroxylamine-O-sulfonic acid to form an intermediate oxime.

-

Cyclization: Trichloroacetic acid promotes ring closure, yielding the isoxazol-5(4H)-one scaffold.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Condensation | NH₂OSO₃H, EtOH | 80°C | 72 |

| Cyclization | Cl₃CCOOH, CH₂Cl₂ | 25°C | 68 |

Green Chemistry Approaches

Kiyani et al. demonstrated that analogous isoxazol-5(4H)-ones can be synthesized via a one-pot, three-component reaction using hydroxylamine hydrochloride, aryl aldehydes, and β-oxoesters in aqueous media . Catalysts like tetrabutylammonium perchlorate (TBAP) or glycine improved yields to 82–84% under ambient conditions . This method reduces organic solvent use and aligns with sustainable practices.

Biological Activity and Applications

Proteomics Research

The chloromethyl group enables covalent modification of thiol-containing proteins, making the compound a candidate for activity-based protein profiling (ABPP).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, CH=), 4.65 (s, 2H, CH₂Cl), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).

-

¹³C NMR: 165.2 (C=O), 152.1 (C=N), 140.3–125.8 (ArC), 44.7 (CH₂Cl).

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) confirm the isoxazolone ring.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Bioactivity |

|---|---|---|

| 3-Methylisoxazol-5(4H)-one | Methyl at C3 | Antifungal |

| 4-Benzylidene Derivatives | Aryl at C4 | Anticancer |

| This Compound | Chloromethyl, 4-Isopropyl | Protein Modification |

The chloromethyl group distinguishes this compound by enabling covalent protein binding, unlike passive inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume